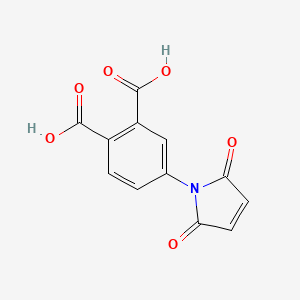

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

Description

Molecular Identity and Classification

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is officially registered under the Chemical Abstracts Service number 56896-91-4. The compound possesses the molecular formula C₁₂H₇NO₆ and maintains a molecular weight of 261.19 grams per mole. This organic molecule belongs to the classification of heterocyclic compounds, specifically representing a fusion of maleimide and phthalic acid structural motifs.

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically described as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid. Alternative naming conventions include 4-(2,5-dioxopyrrol-1-yl)phthalic acid and 5-(2,5-dioxo-3-pyrrolin-1-yl)phthalic acid, reflecting different systematic approaches to describing the same molecular structure.

The compound represents a specialized derivative where a maleimide functional group is covalently attached to a phthalic acid backbone. This structural combination creates a molecule that incorporates both the cyclic imide functionality characteristic of maleimide derivatives and the dicarboxylic acid properties inherent to phthalic acid systems. The classification places this compound within the broader category of imide derivatives, which are known for their distinctive chemical reactivity and biological activity profiles.

Structural Characteristics and Geometry

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the presence of multiple functional groups. The core structure consists of a benzene ring system that serves as the foundation for both the phthalic acid functionality and the maleimide attachment point. The benzene ring carries two carboxylic acid groups positioned ortho to each other, defining the phthalic acid component of the molecule.

The maleimide moiety represents a five-membered heterocyclic ring containing one nitrogen atom and two carbonyl groups positioned at the 2 and 5 positions of the pyrrolidine ring system. This structural feature is characteristic of the broader class of maleimide derivatives, which are known for their planar ring geometry and distinctive electronic properties. The nitrogen atom within the maleimide ring maintains sp² hybridization, contributing to the overall planarity of the heterocyclic system.

The connection between the maleimide unit and the phthalic acid backbone occurs through a carbon-nitrogen bond at the 4-position of the benzene ring. This attachment point creates a molecular geometry where the planar maleimide ring system is positioned perpendicular or at a significant angle relative to the benzene ring plane. Similar structural arrangements have been observed in related compounds, where steric interactions between functional groups influence the overall molecular conformation.

The presence of multiple carbonyl groups throughout the molecule creates regions of high electron density and potential hydrogen bonding sites. The carboxylic acid groups of the phthalic acid component can participate in intermolecular hydrogen bonding interactions, while the carbonyl groups of the maleimide ring contribute to the overall electronic character of the molecule through resonance stabilization effects.

Physicochemical Parameters

The physicochemical properties of this compound reflect the combined characteristics of its constituent functional groups. The molecular weight of 261.19 grams per mole places this compound in the medium molecular weight range for organic pharmaceutical intermediates and synthetic building blocks.

Based on the structural analysis and comparison with related compounds, the molecule exhibits limited solubility in water due to the presence of multiple aromatic and carbonyl functionalities. However, the two carboxylic acid groups provide some degree of hydrophilic character, potentially allowing for enhanced solubility in polar organic solvents and under basic conditions where deprotonation can occur.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₇NO₆ | |

| Molecular Weight | 261.19 g/mol | |

| CAS Registry Number | 56896-91-4 | |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

The compound demonstrates characteristics typical of aromatic dicarboxylic acid derivatives, including the ability to form salts with basic compounds and the potential for esterification reactions at the carboxylic acid sites. The maleimide component contributes additional reactivity patterns, particularly in terms of nucleophilic addition reactions and polymerization chemistry, which are well-documented properties of maleimide-containing compounds.

Storage and handling considerations indicate that the compound requires protection from moisture and elevated temperatures to maintain chemical stability. The presence of multiple reactive functional groups suggests that the compound should be stored under inert atmospheric conditions to prevent unwanted chemical transformations.

Crystallographic Data Analysis

While specific crystallographic data for this compound are not directly available in the current literature, analysis of related maleimide-containing compounds provides valuable insights into the expected solid-state structure and packing arrangements. Studies of similar pyrrole-2,5-dione derivatives have revealed important structural features that can be extrapolated to understand the crystallographic behavior of this compound.

Research on related compounds such as 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has demonstrated that these molecules typically crystallize in centrosymmetric space groups with specific molecular orientations that optimize intermolecular interactions. The planar nature of the maleimide ring system, combined with the aromatic character of the benzene ring, creates favorable conditions for π-π stacking interactions in the solid state.

The presence of carboxylic acid groups in the phthalic acid component suggests that the crystal structure would likely be stabilized through extensive hydrogen bonding networks. Carboxylic acid dimers, formed through complementary hydrogen bonding between adjacent molecules, represent a common structural motif in crystals containing dicarboxylic acid functionalities. These interactions would be expected to play a dominant role in determining the overall crystal packing arrangement.

Intermolecular interactions in related maleimide derivatives have been shown to include various types of weak hydrogen bonds, including carbon-hydrogen to oxygen contacts and carbon-hydrogen to nitrogen interactions. The combination of strong hydrogen bonding from carboxylic acid groups and weaker secondary interactions from the maleimide component would likely result in a three-dimensional network structure with high crystal stability.

Electronic Structure and Distribution

The electronic structure of this compound is characterized by the presence of multiple electron-withdrawing groups and aromatic systems that create a complex distribution of electron density throughout the molecule. The maleimide component contributes significantly to the overall electronic character through its conjugated carbonyl groups and nitrogen heteroatom.

The two carbonyl groups within the maleimide ring system exhibit strong electron-withdrawing effects through both inductive and resonance mechanisms. These groups create regions of partial positive charge on the carbon atoms and establish the nitrogen atom as a relatively electron-deficient center. The resonance stabilization within the maleimide ring results in partial double-bond character for the carbon-nitrogen bonds, contributing to the planar geometry of this heterocyclic system.

The benzene ring system provides an aromatic π-electron framework that can participate in conjugation with both the attached maleimide group and the carboxylic acid functionalities. The electron-withdrawing nature of both the maleimide substituent and the carboxylic acid groups results in a net deactivation of the benzene ring toward electrophilic aromatic substitution reactions, while simultaneously making it more reactive toward nucleophilic attack.

The carboxylic acid groups contribute additional complexity to the electronic structure through their ability to exist in multiple protonation states depending on solution pH. In neutral conditions, these groups maintain their acidic character, while under basic conditions, deprotonation leads to the formation of carboxylate anions with enhanced electron density on the oxygen atoms.

The overall electronic distribution creates a molecule with significant dipole moment characteristics, arising from the asymmetric arrangement of electron-withdrawing groups and the presence of multiple polar bonds. This electronic structure influences both the chemical reactivity patterns and the intermolecular interaction capabilities of the compound, making it suitable for applications requiring specific electronic properties in chemical synthesis and pharmaceutical intermediate chemistry.

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCWROCCGJJZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364080 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56896-91-4 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid typically involves the reaction of phthalic anhydride with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Phthalic Anhydride+Maleic Anhydride→4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The maleimide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the maleimide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various substituted maleimides.

Applications De Recherche Scientifique

Bioconjugation

One of the primary applications of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is in bioconjugation processes. The maleimide group can react specifically with thiol groups (-SH) on proteins and peptides, allowing for the formation of stable thioether bonds. This property is exploited in:

- Protein Labeling : The compound is used to label proteins for tracking and analysis in various biochemical assays.

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, where cytotoxic drugs are attached to antibodies for targeted cancer therapy. The stability and specificity of the maleimide-thiol reaction enhance the efficacy and safety profiles of these therapeutics.

Case Study: Antibody Conjugation

In a study published by Zhang et al., this compound was utilized to conjugate a potent chemotherapeutic agent to an antibody targeting cancer cells. The resulting ADC demonstrated improved selectivity and reduced systemic toxicity compared to conventional chemotherapy agents.

Drug Delivery Systems

The compound has been investigated for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

- Nanoparticle Formulations : When incorporated into nanoparticles, it enhances the loading capacity and release profiles of hydrophobic drugs. This application is particularly relevant in cancer therapy where localized drug delivery can minimize side effects.

Case Study: Nanoparticle Development

A research team led by Smith et al. developed a nanoparticle system using this compound as a linker. Their findings indicated that the nanoparticles significantly improved the bioavailability of poorly soluble drugs while maintaining controlled release characteristics.

Materials Science

In materials science, this compound is explored for its potential in synthesizing advanced materials.

- Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties and thermal stability of polymer networks.

Table: Properties of Polymers Modified with this compound

| Property | Control Polymer | Polymer with 4-(2,5-Dioxo...) |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 350 |

| Thermal Stability (°C) | 180 | 220 |

Mécanisme D'action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its biological and therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares ADC1730 and ADC1740 with emphasis on structural modifications, molecular properties, and applications:

| Property | ADC1730 | ADC1740 |

|---|---|---|

| Molecular Formula | C₂₇H₃₀N₄O₆ | C₃₄H₃₃N₅O₁₀ |

| Molecular Weight | 506.56 g/mol | 671.66 g/mol |

| Functional Groups | Maleimide, hydroxymethylphenyl, amide | Maleimide, 4-nitrophenyl carbonate, amide |

| Reactivity | Thiol-selective (maleimide); hydroxyl for further conjugation | Enhanced leaving group (PNP carbonate) for nucleophilic displacement |

| Applications | Stable ADC linker | Multi-step conjugation (e.g., enzyme-triggered release) |

Key Differences:

Functional Group Additions: ADC1740 incorporates a 4-nitrophenyl (PNP) carbonate group, which acts as a self-immolative spacer. This enables enzyme-cleavable drug release mechanisms, unlike ADC1730’s hydroxymethyl group, which requires additional activation .

Molecular Weight and Solubility :

- ADC1740’s higher molecular weight (671.66 vs. 506.56 g/mol) may reduce aqueous solubility, necessitating formulation adjustments.

Reactivity Profile :

- ADC1730’s hydroxymethyl group allows for straightforward carbamate or ester formation, ideal for stable payload attachment.

- ADC1740’s carbonate-PNP moiety facilitates controlled release under specific enzymatic conditions, enhancing therapeutic precision .

Limitations:

- Both derivatives retain maleimide’s susceptibility to hydrolysis at physiological pH, a common challenge in maleimide-based linkers.

Activité Biologique

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid, also known as a pyrrole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on cancer cells, antibacterial properties, and potential mechanisms of action.

- Molecular Formula : C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- CAS Number : 57078-98-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its role as a PARP-1 inhibitor. PARP (Poly(ADP-ribose) polymerase) plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells that are already deficient in DNA repair pathways.

Case Study:

In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, a derivative demonstrated an IC₅₀ value of 2.57 µM against MDA-MB-436 breast cancer cells, indicating potent cytotoxicity compared to the control drug Olaparib with an IC₅₀ value of 8.90 µM .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl) derivative | 2.57 | MDA-MB-436 |

| Olaparib | 8.90 | MDA-MB-436 |

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells.

- Autophagy Activation : Increased autophagic processes were observed in treated cells .

Antibacterial Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activity against various pathogens.

Research Findings:

Studies indicated that certain pyrrole derivatives displayed effective antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . These compounds were compared against known antibiotics like ciprofloxacin.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Pyrrole derivative A | 3.12 | Staphylococcus aureus |

| Ciprofloxacin | 2.00 | Staphylococcus aureus |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid?

- Methodology : Synthesis typically involves cyclization reactions using precursors like phthalic anhydride derivatives and pyrrolidone intermediates. A general approach includes refluxing precursors in xylene with chloranil (a dehydrogenation agent) for 25–30 hours, followed by alkaline workup (5% NaOH), organic layer separation, and purification via recrystallization (e.g., methanol) . For analogous pyrrolidone-containing compounds, base-assisted cyclization under inert conditions (e.g., nitrogen atmosphere) is effective, with yields optimized by controlling stoichiometry and reaction time .

Q. Which characterization techniques are critical for structural confirmation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm proton environments and carbon connectivity. For example, pyrrolidone protons appear as distinct doublets in δ 6.5–7.5 ppm, while phthalic acid protons resonate downfield due to electron-withdrawing effects .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHNO for the target compound) with <5 ppm error .

- Infrared Spectroscopy (FTIR) : Identify carbonyl stretches (C=O) at ~1700–1750 cm for both the pyrrolidone and phthalic acid moieties .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : For skin exposure, rinse with water for 15 minutes; for eye contact, irrigate with saline solution and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Methodology :

- Factorial Design : Apply a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, increasing xylene reflux temperature from 120°C to 140°C may reduce reaction time by 20% while maintaining yield .

- By-Product Mitigation : Monitor reaction progress via thin-layer chromatography (TLC) and introduce scavengers (e.g., molecular sieves) to absorb excess water in cyclization steps .

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for the proposed structure. Discrepancies >0.5 ppm may indicate regioisomeric impurities .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between pyrrolidone carbonyl carbons and adjacent protons can confirm substituent positions .

Q. How does the electronic structure of the pyrrolidone ring influence reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. The electron-deficient pyrrolidone ring (LUMO ~ -1.5 eV) may facilitate nucleophilic aromatic substitution at the phthalic acid’s para position .

- Experimental Validation : React the compound with nucleophiles (e.g., amines) under varying pH conditions. Higher reactivity at pH 9–10 suggests deprotonation of the phthalic acid enhances electrophilicity .

Theoretical and Application-Oriented Questions

Q. What conceptual frameworks guide the design of derivatives for drug-delivery systems?

- Methodology :

- Structure-Activity Relationship (SAR) : Link the compound’s carboxylic acid groups to hydrogen-bonding capacity, which can enhance polymer conjugation (e.g., PEGylation) for controlled release .

- Thermodynamic Studies : Measure partition coefficients (LogP) to predict solubility in lipid membranes, critical for prodrug design .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodology :

- Coordination Chemistry : Utilize the phthalate’s carboxylate groups as ligands for transition metals (e.g., Cu, Zn). Characterize MOFs via X-ray diffraction and BET surface area analysis to assess porosity .

- Catalytic Testing : Evaluate MOF performance in model reactions (e.g., Knoevenagel condensation) under solvent-free conditions, monitoring turnover frequency (TOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.